molecular formula C10H10N2O4 B2694025 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 85160-86-7

2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2694025
CAS No.: 85160-86-7
M. Wt: 222.2
InChI Key: LPYHRYFOSFRFGE-UHFFFAOYSA-N
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Description

2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This method ensures the formation of the benzoxazine ring with the desired substituents.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.

Major Products

    Reduction of Nitro Group: Produces 2-ethyl-6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    Substitution of Ethyl Group: Produces various substituted benzoxazines depending on the substituent introduced.

Scientific Research Applications

2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its reactive nitro and ethyl groups. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both nitro and ethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these substituents provides a distinct set of chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

2-ethyl-6-nitro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-2-8-10(13)11-7-5-6(12(14)15)3-4-9(7)16-8/h3-5,8H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYHRYFOSFRFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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